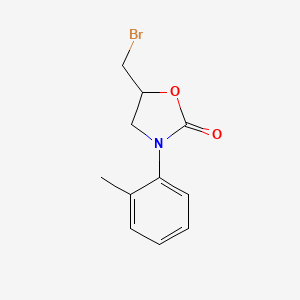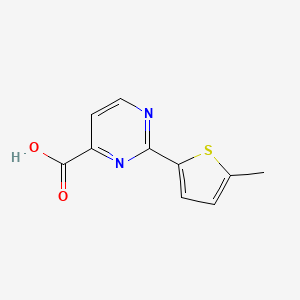
2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring. Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted thiophene and pyrimidine derivatives.
Applications De Recherche Scientifique
2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit kinases and disrupt cell signaling pathways . The compound’s anti-inflammatory effects could be due to its modulation of cytokine production and inhibition of inflammatory enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of a methyl group.
2,5-Disubstituted pyrimidines: These compounds have similar pyrimidine cores but different substituents at positions 2 and 5.
Uniqueness
2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a thiophene and a pyrimidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8N2O2S |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
2-(5-methylthiophen-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-2-3-8(15-6)9-11-5-4-7(12-9)10(13)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
RCDJSMPGAGKMFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

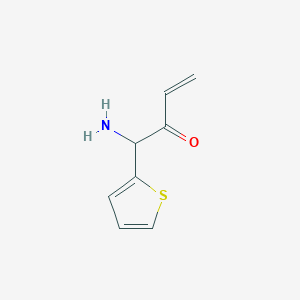


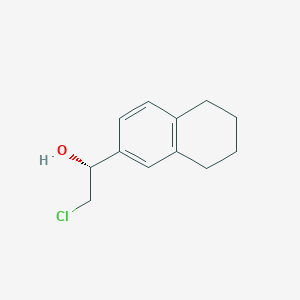
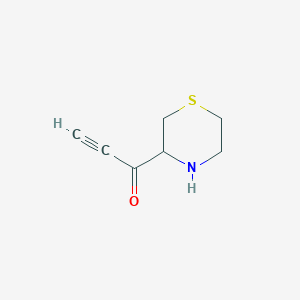
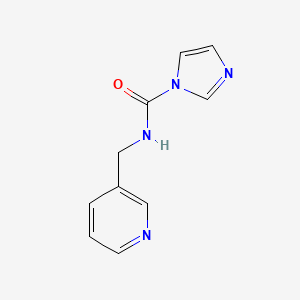
![1,7-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13159136.png)
![4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
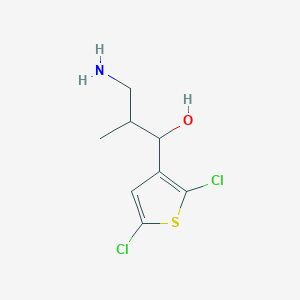
![5-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13159148.png)
